molecular formula C17H18ClN3O5S B2930676 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 866153-18-6

1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2930676
CAS No.: 866153-18-6
M. Wt: 411.86
InChI Key: LTAPJQQHQNDNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a piperazine derivative featuring a sulfonyl linker connecting a 5-chloro-2-nitrophenyl group to a 4-(2-methoxyphenyl)-substituted piperazine ring. This compound is structurally distinct due to the combination of a nitro group (electron-withdrawing), chloro substituent (lipophilic), and 2-methoxyphenyl group (linked to serotonin receptor modulation) .

Properties

IUPAC Name

1-(5-chloro-2-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-26-16-5-3-2-4-14(16)19-8-10-20(11-9-19)27(24,25)17-12-13(18)6-7-15(17)21(22)23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPJQQHQNDNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound belonging to the piperazine derivatives class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C17H18ClN3O5S
  • Molecular Weight : 411.86 g/mol
  • CAS Number : [Not provided in the search results]

Antimicrobial Activity

Research indicates that piperazine derivatives, including 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Anticancer Activity

The compound has been explored for its anticancer effects. Piperazine derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. Specific studies have shown that compounds with similar structures exhibit cytotoxic effects against different cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Enzyme Inhibition

1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has been investigated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes can play a crucial role in treating conditions such as Alzheimer's disease and urinary disorders .

Case Studies and Research Findings

StudyFocusFindings
Kumar et al., 2009AnticancerDemonstrated cytotoxicity in cancer cell lines with IC50 values indicating strong activity
Tan et al., 2006AntihepatitisShowed efficacy in reducing viral load in infected cells
Omar et al., 1996Anti-inflammatoryIndicated significant reduction in inflammation markers in animal models

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available piperazine derivatives. The presence of the chloro-nitrophenyl group and methoxyphenyl group is believed to enhance its biological activity by facilitating interactions with biological targets.

Synthetic Route Example:

  • Starting Materials : 5-chloro-2-nitrobenzyl chloride and 4-(2-methoxyphenyl)piperazine.
  • Reaction Conditions : Conducted in dimethylformamide (DMF) at elevated temperatures with potassium carbonate as a base.
  • Product Isolation : Purification through recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Bond Formation and Stability

The sulfonyl group in this compound enables nucleophilic substitution reactions. Key findings:

  • Synthesis : The compound is synthesized via coupling of 1-(2-methoxyphenyl)piperazine with 5-chloro-2-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Stability : The sulfonamide bond remains intact under acidic (pH 2–4) and neutral conditions but hydrolyzes slowly in strongly alkaline environments (pH > 10).

Reaction Conditions Product Reference
Sulfonamide formationEt₃N, DCM, 25°CTarget compound
Hydrolysis of sulfonamideNaOH (1M), reflux, 6h5-chloro-2-nitrobenzenesulfonic acid + piperazine derivative

Nitro Group Reactivity

The nitro group at the 2-position of the phenyl ring participates in reduction and electrophilic substitution:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 1-[(5-chloro-2-aminophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine .

  • Electrophilic substitution : Nitro groups direct incoming electrophiles to meta positions, enabling regioselective modifications (e.g., bromination) .

Reaction Conditions Product Reference
Nitro reductionH₂ (1 atm), Pd/C, EtOH, 25°CAmine derivative
BrominationBr₂, FeBr₃, DCM, 0°C3-bromo-5-chloro-2-nitrophenylsulfonyl analog

Methoxy Group Reactivity

The 2-methoxyphenyl substituent undergoes demethylation and electrophilic aromatic substitution:

  • Demethylation : Treatment with BBr₃ in DCM removes the methyl group, forming a phenolic derivative .

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methoxy group .

Reaction Conditions Product Reference
DemethylationBBr₃, DCM, -78°C2-hydroxyphenyl analog
NitrationHNO₃ (conc.), H₂SO₄, 0°C4-nitro-2-methoxyphenyl analog

Piperazine Ring Modifications

The piperazine core reacts with electrophiles and alkylating agents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride in pyridine substitutes the secondary amine, producing an acetylated derivative.

Reaction Conditions Product Reference
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylpiperazinium iodide
AcylationAcCl, pyridine, 25°CN-acetylpiperazine derivative

Biological Activity and Mechanism

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : The sulfonyl group binds to ATP-binding pockets in kinases via hydrogen bonding, while the nitro group participates in redox cycling, generating reactive oxygen species .

  • Antimicrobial activity : Derivatives with reduced nitro groups show enhanced activity against Mycobacterium tuberculosis (MIC₉₀: 12.5 µM) .

Degradation Pathways

  • Photodegradation : UV irradiation (λ = 254 nm) cleaves the sulfonamide bond, producing 5-chloro-2-nitrobenzenesulfonic acid and 4-(2-methoxyphenyl)piperazine.

  • Oxidative degradation : H₂O₂ in acidic media oxidizes the piperazine ring, forming N-oxides.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Receptor Affinity

Table 1: Key Structural Analogs and Receptor Interactions
Compound Name Substituents Key Structural Features Receptor Affinity/Activity Reference
1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine - 5-Chloro-2-nitrophenyl sulfonyl
- 2-Methoxyphenyl
Sulfonyl linker, nitro and chloro groups Potential 5-HT1A/D3 affinity (inferred)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine - Piperidin-4-yl
- 2-Methoxyphenyl
Flexible alkyl chain High dopamine D2 receptor affinity (Ki < 50 nM)
4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine - Propenyl linker
- Dual 2-methoxyphenyl groups
Conjugated double bond Potent antibacterial activity (Gram-positive/Gram-negative)
p-MPPI (4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) - p-Iodobenzamidoethyl
- 2-Methoxyphenyl
Amide linker, iodine substituent Competitive 5-HT1A antagonist (ID₅₀ = 5 mg/kg in vivo)
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride - 5-Chloro-2-methoxyphenyl
- No sulfonyl group
Simple phenylpiperazine 5-HT1B partial agonist (variable effects on sympathetic nerve discharge)
Key Observations :
  • Sulfonyl vs.
  • Nitro and Chloro Substituents : The 5-chloro-2-nitrophenyl group enhances lipophilicity and may influence binding to serotonin or dopamine receptors, contrasting with simpler 2-methoxyphenyl analogs lacking these substituents .
  • Receptor Specificity : While 2-methoxyphenylpiperazines often target 5-HT1A/D3 receptors, the sulfonyl-nitro-chloro triad in the target compound may shift selectivity toward other subtypes or pathways, as seen in sulfonamide-based antibacterial agents .
Key Observations :
  • The target compound’s synthesis likely parallels sulfonamide-forming reactions in , where piperazine reacts with sulfonyl chlorides under basic conditions. The electron-withdrawing nitro group may slow reactivity compared to non-nitrated analogs .
  • Macrocyclic derivatives (e.g., ) require multi-step alkylation and cyclization, contrasting with the straightforward sulfonylation used for the target compound.
Antibacterial Activity :
  • Piperazines with extended alkyl linkers (e.g., 4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]piperazine) exhibit broad-spectrum antibacterial effects, likely due to membrane disruption . The target compound’s sulfonyl group may reduce such activity but enhance CNS penetration due to increased lipophilicity.
Serotonergic and Dopaminergic Modulation :
  • 2-Methoxyphenylpiperazines are frequently 5-HT1A/D3 ligands. For example, p-MPPI acts as a 5-HT1A antagonist (ID₅₀ = 5 mg/kg), while 1-(5-chloro-2-methoxyphenyl)piperazine shows variable 5-HT1B agonism . The target compound’s sulfonyl group may sterically hinder binding to 5-HT1A autoreceptors, redirecting activity toward postsynaptic receptors.
Antinociceptive Potential :
  • Analogs like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine block sumatriptan-induced antinociception, suggesting 5-HT1A antagonism . The target compound’s nitro group could modulate this effect via nitric oxide signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, and how can reaction conditions be optimized?

  • Methodology : Use nucleophilic substitution or sulfonylation reactions under inert atmospheres. Optimize by varying solvents (e.g., DMF, dichloromethane), temperature (40–80°C), and reaction time (6–24 hours). Monitor intermediates via TLC or HPLC. Purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Considerations : The nitro and sulfonyl groups may require controlled pH to prevent premature hydrolysis. Use anhydrous conditions to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for sulfonyl and piperazine ring signals (e.g., δ 3.5–4.5 ppm for piperazine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • XRD : Use single-crystal X-ray diffraction to resolve stereochemistry and confirm sulfonyl group orientation .
    • Validation : Cross-reference with computational models (e.g., DFT calculations) to validate electronic environments .

Q. How should this compound be stored to maintain stability, and what are its decomposition products?

  • Storage : Store at –20°C under inert gas (argon) in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture or oxygen .
  • Decomposition : Thermal degradation above 150°C may release toxic fumes (e.g., NOx_x, SO2_2). Monitor via TGA/DSC for exothermic peaks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Methodology :

  • Substituent Variation : Replace the 2-methoxyphenyl group with electron-donating (e.g., –OCH3_3) or withdrawing (–NO2_2) groups to assess binding affinity changes .
  • Biological Assays : Test against target receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays. Compare IC50_{50} values .
    • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Q. How can contradictions in reported biological activity data for similar piperazine derivatives be resolved?

  • Methodology :

  • Meta-Analysis : Compare studies using standardized assay conditions (e.g., pH, temperature, cell lines). For example, conflicting cytotoxicity data may arise from varying incubation times .
  • Control Experiments : Validate purity (>95% by HPLC) and exclude solvent interference (e.g., DMSO cytotoxicity at >0.1% v/v) .

Q. What computational strategies are effective for predicting synthetic pathways or metabolic pathways for this compound?

  • Methodology :

  • Retrosynthesis : Use AI tools (e.g., Pistachio, Reaxys) to prioritize routes with high atom economy. For example, sulfonylation of pre-formed piperazine intermediates .
  • Metabolism Prediction : Apply in silico tools (e.g., SwissADME) to identify likely Phase I/II metabolites, such as nitro reduction or sulfone oxidation .

Q. What are the mechanistic implications of the sulfonyl group in mediating reactivity or biological activity?

  • Methodology :

  • Kinetic Studies : Perform time-resolved UV-Vis or 19F^{19}F-NMR to track sulfonyl group participation in nucleophilic attacks (e.g., hydrolysis) .
  • Electrophilicity Analysis : Calculate Fukui indices to map reactive sites for covalent bonding with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.